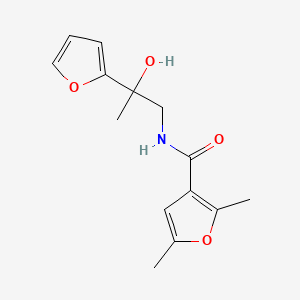

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiprotozoal Applications

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide is related to compounds with significant potential in medicinal chemistry, particularly in the synthesis of antiprotozoal agents. For example, derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt have been synthesized and demonstrated strong DNA affinities, indicating potential applications in targeting protozoal infections. These compounds have shown in vitro effectiveness against T. b. rhodesiense and P. falciparum, as well as in vivo activity in trypanosomal mouse models, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).

Biomass Conversion and Green Chemistry

Research on furanic compounds like this compound contributes to the advancement of green chemistry and biomass conversion technologies. Studies focus on the catalytic reduction of biomass-derived furanic compounds with hydrogen, aiming to produce valuable chemicals for various applications. The research explores the selective hydrogenation of furanic compounds to produce furfuryl alcohol, tetrahydrofurfuryl alcohol, and other derivatives, demonstrating the role of these processes in creating sustainable alternatives to petroleum-based chemicals (Nakagawa et al., 2013).

Electrosynthesis and Organic Chemistry

The electrosynthesis of furan-2-carboxylic acids and derivatives shows the versatility of furanic compounds in organic synthesis. Electrolysis of these acids in specific media yields various amides and formamides, underscoring the reactivity and potential of furanic compounds in creating novel organic molecules. This research provides insights into the electrochemical behaviors of furan derivatives and opens pathways for synthesizing new compounds with potential applications in drug development and material science (Konstantinov et al., 1971).

Novel Materials and Polymer Science

Furanic compounds are key intermediates in synthesizing new materials, including polymers and polyesteramides, demonstrating the broad applicability of these molecules in material science. Research on furanic-aliphatic polyesteramides, for instance, shows the potential of furan-based diamines in creating high-molar-mass materials through bulk polycondensation. These developments point to the role of furanic derivatives in producing environmentally friendly materials with applications ranging from biodegradable plastics to novel fibers (Triki et al., 2018).

Antiviral Research

The synthesis and evaluation of furan-carboxamide derivatives as novel inhibitors against lethal H5N1 influenza A viruses represent another critical area of research. These studies have identified furan-carboxamide derivatives as potent antiviral agents, demonstrating their potential in treating and managing viral infections. The structure-activity relationship studies of these compounds highlight the significance of furanic derivatives in medicinal chemistry and antiviral drug development (Yongshi et al., 2017).

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds target bacterial type II DNA topoisomerases (DNA gyrase) and topoisomerase IV . These enzymes are critical for maintaining and controlling the conformations required for DNA replication and transcription .

Mode of Action

For instance, quinolones, a class of furan derivatives, inhibit DNA gyrase and topoisomerase IV by forming a complex with the enzyme-DNA complex, thereby inhibiting the re-ligation step of the DNA breakage-reunion process, leading to rapid cell death .

Biochemical Pathways

For instance, some furan-containing compounds inhibit the action of DNA gyrase and topoisomerase IV, enzymes that are involved in DNA replication and transcription .

Result of Action

Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . For instance, some furan-containing compounds have shown anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-9-7-11(10(2)19-9)13(16)15-8-14(3,17)12-5-4-6-18-12/h4-7,17H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHFQLIGHHRVOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC(C)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]hydroxylamine hydrochloride](/img/structure/B2375529.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)

![3-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2375541.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2375542.png)

![(E)-1-(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2375544.png)